![molecular formula C9H10ClF3N2O2 B2490942 Acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl] CAS No. 345237-74-3](/img/structure/B2490942.png)
Acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a useful research compound. Its molecular formula is C9H10ClF3N2O2 and its molecular weight is 270.64. The purity is usually 95%.
BenchChem offers high-quality ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: L'acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl] sert de précurseur à la synthèse de dérivés de l'indole. Les chercheurs ont exploré de nouvelles méthodes pour construire des indoles, en particulier comme moitiés dans des alcaloïdes sélectionnés .
- Application: L'acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl] a été étudié pour son potentiel dans les processus de bioréduction à cellules entières. Les chercheurs visent à exploiter ses propriétés pour diverses applications, y compris la synthèse de médicaments .
- Application: Ce composé sert de réactif organoboronique dans les réactions de couplage de Suzuki–Miyaura. Ses conditions de réaction douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour créer des molécules complexes .
- Application: L'acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl] a été étudié pour le développement d'herbicides. Comprendre ses effets sur la croissance des plantes et le contrôle des mauvaises herbes est essentiel pour une agriculture durable .
- Application: Les chercheurs ont utilisé ce composé pour synthétiser des intermédiaires pharmaceutiques, notamment des dérivés de la pyridine. Ces intermédiaires peuvent être modifiés davantage pour créer de nouveaux médicaments .
- Application: L'acétate d'éthyle [4-chloro-5-méthyl-3-(trifluorométhyl)-1H-pyrazol-1-yl] a été étudié comme motif structurel dans les ingrédients agrochimiques actifs. Ses propriétés contribuent au développement de pesticides efficaces .
Synthèse des dérivés de l'indole
bioréduction à cellules entières
Couplage de Suzuki–Miyaura
Développement d'herbicides
Recherche pharmaceutique
Produits agrochimiques et pesticides
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of this compound are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. As with all areas of scientific research, the specific future directions will depend on the results of ongoing studies.
Propriétés
IUPAC Name |
ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNTWKCKPLUKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




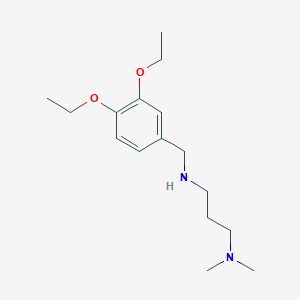
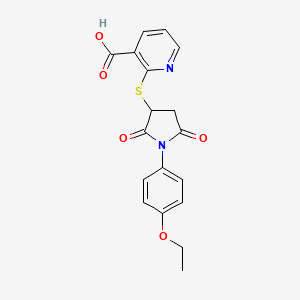

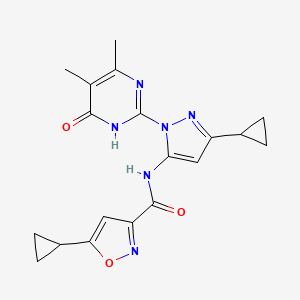
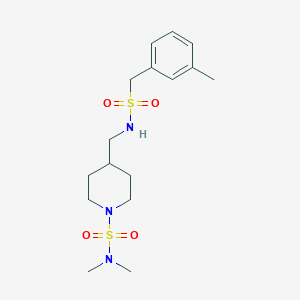
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
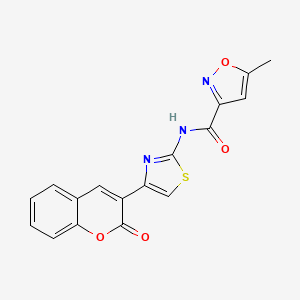
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

